2-(3-methoxypropyl)-7-methyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
2-(3-METHOXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to form multiple bonds in a single step. One common method involves the reaction of pentane-2,4-dione, aniline, and (E)-(2-nitrovinyl)benzene in the presence of a catalyst such as N-methyl-2-pyrrolidonium methyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(3-METHOXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds like 1H-indole-3-carbaldehyde derivatives share structural similarities and are used in similar applications.
Spiro Compounds: Other spiro compounds with different substituents may exhibit similar chemical behavior but with varying degrees of activity and selectivity.
Uniqueness
What sets 2-(3-METHOXYPROPYL)-7-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE apart is its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H24N2O5 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-7-methyl-1'-prop-2-enylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C26H24N2O5/c1-4-12-27-19-9-6-5-8-18(19)26(25(27)31)21-22(29)17-15-16(2)10-11-20(17)33-23(21)24(30)28(26)13-7-14-32-3/h4-6,8-11,15H,1,7,12-14H2,2-3H3 |
InChI Key |
HLKYVFQLPSTIJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)CC=C)N(C3=O)CCCOC |
Origin of Product |
United States |
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